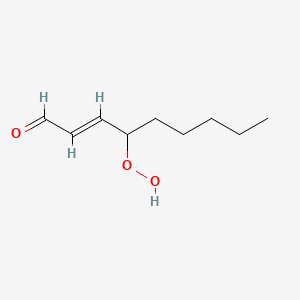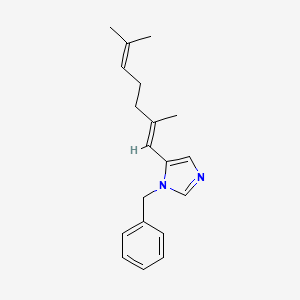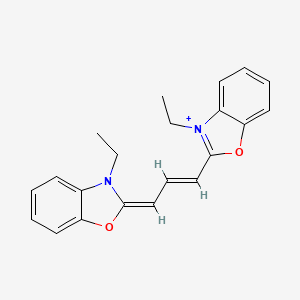
3,3'-Diethyloxacarbocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C3-oxacyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of 1,3-benzoxazoles, a cyanine dye and a benzoxazolium ion.
Wissenschaftliche Forschungsanwendungen
Inhibition of Mitochondrial Activity
3,3'-Diethyloxacarbocyanine (DiOC2(3)) has been identified as an inhibitor of mitochondrial NADH oxidase activity. This was observed in a study that determined DiOC2(3), along with other structurally related oxacarbocyanine dyes, could inhibit bovine heart mitochondrial NADH oxidase activity and Paracoccus denitrificans NADH oxidase activity. The inhibitory site of these dyes was localized to the respiratory chain segment between NADH and ubiquinone (Anderson, Wood, & Anderson, 1993).
Photochemical Properties in DNA Complexes
Photoisomerization, thermal back isomerization, and the spectral and kinetic properties of the triplet state of DiOC2(3) were studied in solutions and complexes with DNA. It was found that the formation of complexes with DNA impedes photoisomerization and increases the quantum yield of the triplet state of the dye (Pronkin & Tatikolov, 2015).
Influence on Polymer Nanocomposites
The excited-state twisting motion of DiOC2(3) in polymer nanocomposites was found to depend strongly on the elastic modulus of the medium. This study provided insights into molecular rotor dynamics in rigid media, suggesting that these dynamics are quantitatively describable by the elastic modulus of polymer (Jee, Kwon, & Lee, 2009).
Fluorescence Resonance Energy Transfer
DiOC2(3) was integrated with coumarin in solid-state two-dimensional nanospace, showcasing a variety of fluorescence properties and arrangements of fluorophores. This integration allowed fluorescence resonance energy transfer (FRET) from the excited coumarin moiety to DiOC2(3) (Fujii et al., 2011).
Photophysical Properties on Surfaces
The photophysical properties of DiOC2(3) were investigated when adsorbed on microcrystalline cellulose. This study provided valuable insights into the aggregation behavior and emission characteristics of DiOC2(3) under different conditions (Oliveira et al., 1996).
Eigenschaften
CAS-Nummer |
37069-75-3 |
|---|---|
Molekularformel |
C21H21N2O2+ |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C21H21N2O2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
VZUFSMBGWBLOCB-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
Verwandte CAS-Nummern |
905-96-4 (iodide) |
Synonyme |
3,3'-diethyloxacarbocyanine 3,3'-diethyloxacarbocyanine iodide DiOC2 DiOC2(3) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)
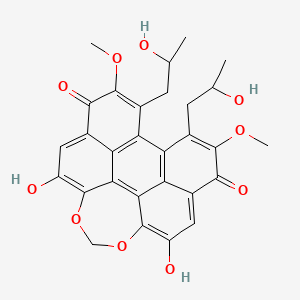

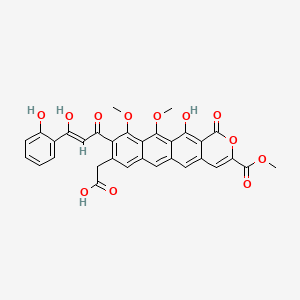

![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
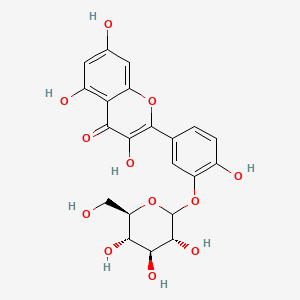
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)


